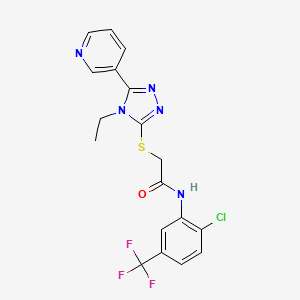
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
概要
説明
WAY-299721は、キナーゼタンパク質を活性化させながら、脾臓チロシンキナーゼ(Syk)とその細胞パートナーとの相互作用を阻害する能力で知られる化合物です。 この化合物は、主にSyk阻害剤として使用されます .
準備方法
WAY-299721の合成経路と反応条件は、いくつかの段階で構成されています。 この化合物は、N-(2-クロロ-5-(トリフルオロメチル)フェニル)-2-((4-エチル-5-(ピリジン-3-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの調製から始まる、一連の化学反応によって合成されます . この化合物の工業生産方法は、広く文書化されていませんが、通常は標準的な有機合成技術を採用します。
化学反応の分析
WAY-299721は、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応は、化合物の電子損失を伴い、酸化剤によって促進されることがよくあります。
還元: この反応は、電子の獲得を伴い、通常は還元剤を使用します。
置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
WAY-299721は、次のような幅広い科学研究への応用を持っています。
化学: さまざまな化学研究において、Syk阻害剤として使用されます。
生物学: 細胞プロセスにおけるSykの役割を研究するために、生物学研究で用いられます。
医学: Sykが重要な役割を果たす疾患における潜在的な治療的応用について調査されています。
科学的研究の応用
WAY-299721 has a wide range of scientific research applications, including:
Chemistry: Used as a Syk inhibitor in various chemical studies.
Biology: Employed in biological research to study the role of Syk in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where Syk plays a critical role.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
WAY-299721の作用機序は、キナーゼタンパク質を活性化させながら、Sykとその細胞パートナーとの相互作用を阻害する能力に関係しています。 この阻害は、免疫応答や炎症に関与するものを含む、さまざまな分子標的と経路に影響を与えます .
類似化合物の比較
WAY-299721は、Sykの相互作用を阻害しながらキナーゼタンパク質を活性化させる能力において独特です。類似の化合物には、次のような他のSyk阻害剤が含まれます。
R406: 研究や治療的応用で使用される別のSyk阻害剤。
フォスタマチンブ: 体内でR406に変換されるプロドラッグであり、自己免疫疾患の治療に使用されます。
類似化合物との比較
WAY-299721 is unique in its ability to maintain an active kinase protein while inhibiting Syk interactions. Similar compounds include other Syk inhibitors, such as:
R406: Another Syk inhibitor used in research and therapeutic applications.
Fostamatinib: A prodrug that is converted into R406 in the body and used to treat autoimmune diseases.
These compounds share similar mechanisms of action but differ in their specific chemical structures and applications .
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N5OS/c1-2-27-16(11-4-3-7-23-9-11)25-26-17(27)29-10-15(28)24-14-8-12(18(20,21)22)5-6-13(14)19/h3-9H,2,10H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZBQAWHSSFDOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


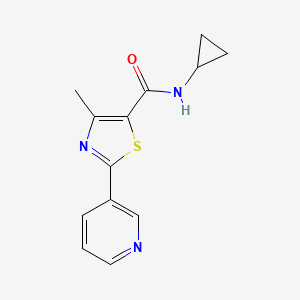
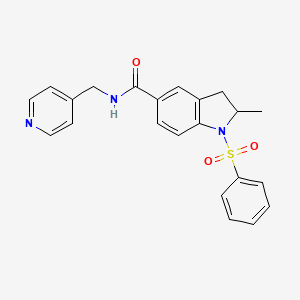
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-benzylpiperazin-1-yl)ethanone](/img/structure/B4815969.png)
![7-(DIFLUOROMETHYL)-5-METHYL-N~2~-[2-(METHYLSULFANYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4815971.png)
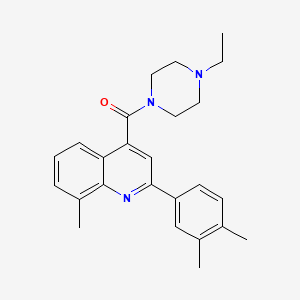
![(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(3-hydroxypropyl)-2-[(4-propoxyphenyl)formamido]prop-2-enamide](/img/structure/B4815983.png)
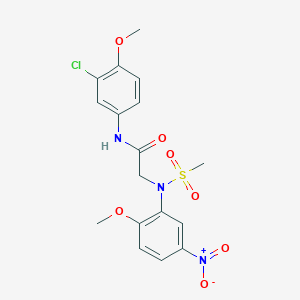
![4-(5-{[(3-NITROPHENYL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE](/img/structure/B4815990.png)
![(5Z)-3-ethyl-5-[(2-hydroxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B4815991.png)
![3-{[(4-nitrophenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4816003.png)
![2-({4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B4816021.png)
![2-methoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B4816024.png)
![3-(3,4-dimethoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4816046.png)
![N~1~-{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4816053.png)
